molecular formula C10H14BrN3O2 B15226167 tert-Butyl (5-bromo-6-methylpyrazin-2-yl)carbamate

tert-Butyl (5-bromo-6-methylpyrazin-2-yl)carbamate

Cat. No.: B15226167
M. Wt: 288.14 g/mol
InChI Key: LLWUUFGNWBQHDD-UHFFFAOYSA-N
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Description

tert-Butyl (5-bromo-6-methylpyrazin-2-yl)carbamate is an organic compound belonging to the class of carbamates It contains a tert-butyl group, a pyrazin-2-yl group with a bromine atom at position 5 and a methyl group at position 6, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-bromo-6-methylpyrazin-2-yl)carbamate typically involves the protection of an amine group using a tert-butyl carbamate (Boc) group. The process generally includes the following steps:

    Starting Material: The synthesis begins with 5-bromo-6-methylpyrazine.

    Protection: The amine group of the pyrazine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Using large reactors to handle the reagents and solvents.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

    Quality Control: Ensuring the product meets the required specifications through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-bromo-6-methylpyrazin-2-yl)carbamate undergoes various chemical reactions, including:

    Hydrolysis: The carbamate bond is susceptible to hydrolysis, forming tert-butyl alcohol, carbon dioxide, and 5-bromo-6-methylpyrazin-2-amine.

    Substitution: The bromine atom can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

    Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are often conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Hydrolysis Products: tert-Butyl alcohol, carbon dioxide, and 5-bromo-6-methylpyrazin-2-amine.

    Substitution Products: Various substituted pyrazines depending on the nucleophile used.

Scientific Research Applications

tert-Butyl (5-bromo-6-methylpyrazin-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (5-bromo-6-methylpyrazin-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom and the pyrazine ring may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (5-methylpyrazin-2-yl)carbamate: Lacks the bromine atom, which may affect its reactivity and applications.

    tert-Butyl (5-aminopyrazin-2-yl)carbamate: Contains an amino group instead of a bromine atom, leading to different chemical properties and uses.

Properties

Molecular Formula

C10H14BrN3O2

Molecular Weight

288.14 g/mol

IUPAC Name

tert-butyl N-(5-bromo-6-methylpyrazin-2-yl)carbamate

InChI

InChI=1S/C10H14BrN3O2/c1-6-8(11)12-5-7(13-6)14-9(15)16-10(2,3)4/h5H,1-4H3,(H,13,14,15)

InChI Key

LLWUUFGNWBQHDD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN=C1Br)NC(=O)OC(C)(C)C

Origin of Product

United States

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